5-(3,5-Difluorophenyl)-2-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3,5-Difluorophenyl)-2-methylphenol is an aromatic compound characterized by the presence of two fluorine atoms on the phenyl ring and a hydroxyl group on the methyl-substituted phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3,5-Difluorophenyl)-2-methylphenol typically involves the following steps:
Starting Material: The synthesis begins with 3,5-difluorobenzene.
Electrophilic Substitution: The 3,5-difluorobenzene undergoes electrophilic substitution with a methyl group to form 3,5-difluorotoluene.
Hydroxylation: The final step involves the hydroxylation of 3,5-difluorotoluene to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods may be employed to enhance efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming a fully reduced aromatic ring.
Substitution: The compound can participate in various substitution reactions, such as halogenation or nitration, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation Products: Quinones or other oxidized phenolic compounds.
Reduction Products: Fully reduced aromatic rings.
Substitution Products: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
5-(3,5-Difluorophenyl)-2-methylphenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(3,5-Difluorophenyl)-2-methylphenol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the presence of fluorine atoms can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins.
Comparison with Similar Compounds
3,5-Difluorophenol: Lacks the methyl group, resulting in different chemical and biological properties.
2-Methylphenol: Lacks the fluorine atoms, affecting its reactivity and applications.
3,5-Difluorotoluene:
Uniqueness: 5-(3,5-Difluorophenyl)-2-methylphenol is unique due to the combination of its fluorine atoms, methyl group, and hydroxyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
5-(3,5-difluorophenyl)-2-methylphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2O/c1-8-2-3-9(6-13(8)16)10-4-11(14)7-12(15)5-10/h2-7,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEBXPHLZOYLNCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=CC(=C2)F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50683786 |
Source
|
Record name | 3',5'-Difluoro-4-methyl[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50683786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261916-95-3 |
Source
|
Record name | 3',5'-Difluoro-4-methyl[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50683786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.